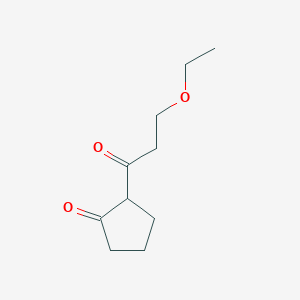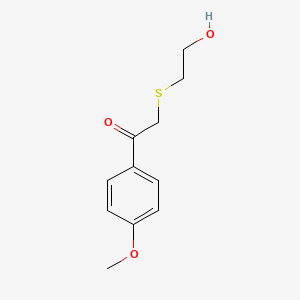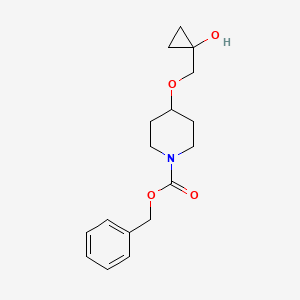
2-(3-Ethoxypropanoyl)cyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethoxypropanoyl)cyclopentan-1-one is an organic compound with the molecular formula C10H16O3 It is a cyclopentanone derivative, characterized by the presence of an ethoxypropanoyl group attached to the cyclopentanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxypropanoyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with ethoxypropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the cyclopentanone to form the desired product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process and ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(3-Ethoxypropanoyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Ethoxypropanoyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Ethoxypropanoyl)cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
Cyclopentanone: The parent compound, which lacks the ethoxypropanoyl group.
2-Cyclopenten-1-one: A structurally similar compound with a double bond in the ring.
Cyclohexanone: A six-membered ring analog.
Uniqueness
2-(3-Ethoxypropanoyl)cyclopentan-1-one is unique due to the presence of the ethoxypropanoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
2-(3-ethoxypropanoyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H16O3/c1-2-13-7-6-10(12)8-4-3-5-9(8)11/h8H,2-7H2,1H3 |
InChIキー |
LOJMDBYEHJKDTL-UHFFFAOYSA-N |
正規SMILES |
CCOCCC(=O)C1CCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13488373.png)


![3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride](/img/structure/B13488377.png)
![methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride](/img/structure/B13488382.png)



![lithium(1+) 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoate](/img/structure/B13488404.png)

